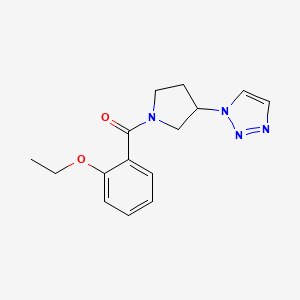

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone” is a derivative of 1,2,4-triazole . Triazoles are known for their significant biological activities due to hydrogen bonding, solubility, dipole character, and rigidity . They play a vital role in clinical drugs .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an epoxide ring opening of tert-butyl 6-oxa-3-azabicyclo . This precursor on reaction with substituted benzoyl chlorides and benzyl bromides gave the desired amide and amine products .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .Physical And Chemical Properties Analysis

The synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C. They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .Aplicaciones Científicas De Investigación

Cancer Research

Triazole compounds have been studied for their potential in cancer treatment. For instance, certain triazole derivatives have shown the ability to induce apoptosis in cancer cells, such as BT-474 cells, through various biological assays .

Drug Discovery

The triazole ring is a common motif in pharmaceuticals due to its stability and versatility. It has been used in the synthesis of compounds with antiproliferative properties against various cancer cell lines .

Organic Synthesis

Triazoles serve as important intermediates in organic synthesis, contributing to the development of new chemical entities with potential therapeutic applications .

Polymer Chemistry

In polymer chemistry, triazoles are utilized for their ability to form polymers with unique properties, which can be used in a range of industrial applications .

Supramolecular Chemistry

The triazole moiety is involved in supramolecular chemistry where it can act as a building block for larger molecular assemblies .

Bioconjugation

Triazoles are used in bioconjugation techniques to attach various biomolecules together, which is useful in biochemical assays and diagnostic applications .

Fluorescent Imaging

Due to their fluorescent properties, triazole derivatives are used in imaging techniques to visualize biological processes and structures .

Material Science

Triazole compounds contribute to material science by forming materials with specific desired properties, such as increased strength or conductivity .

Antibacterial and Antifungal Applications

Triazolium salts, which can be derived from triazole compounds, exhibit significant antibacterial and antifungal properties. They are being explored for use in medicine and agriculture .

Direcciones Futuras

The future directions of this compound could be in the development of new drugs. The derivatives of 1,2,3-triazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

(2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)15(20)18-9-7-12(11-18)19-10-8-16-17-19/h3-6,8,10,12H,2,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMJXXAVKFXLOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)

![5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987294.png)

![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2987305.png)

![(2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2987307.png)